molecular formula C13H17ClN2O B1429216 2-Chloro-4-(4-ethylpiperazino)benzaldehyde CAS No. 57981-52-9

2-Chloro-4-(4-ethylpiperazino)benzaldehyde

Cat. No. B1429216
CAS RN: 57981-52-9
M. Wt: 252.74 g/mol
InChI Key: REWATPFLHMTAPG-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-ethylpiperazino)benzaldehyde” is a chemical compound with the CAS Number: 57981-52-9 and a linear formula of C13H17ClN2O . It has a molecular weight of 252.74 .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-(4-ethylpiperazino)benzaldehyde” is 1S/C13H17ClN2O/c1-2-15-5-7-16(8-6-15)12-4-3-11(10-17)13(14)9-12/h3-4,9-10H,2,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

1. Synthesis and Optical Properties of Complexes

Research by Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using substituted benzaldehydes, leading to compounds with improved thermal stability and processability, and notable photoluminescence properties (Barberis & Mikroyannidis, 2006).

2. Pharmaceutical Intermediates

Duan et al. (2017) reported on the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate in creating biologically active compounds, specifically anticancer drugs (Duan, Li, Tang, Li, & Xu, 2017).

3. Application in Catalysis

Sharma, Soni, and Dalai (2012) demonstrated the use of benzaldehydes in catalysis, particularly for the oxidation of benzyl alcohol to benzaldehyde, highlighting its significance in various industries (Sharma, Soni, & Dalai, 2012).

4. Enzyme Catalyzed Asymmetric C–C-Bond Formation

Kühl et al. (2007) discussed benzaldehyde's role in enzyme-catalyzed reactions, specifically in the formation of benzoin derivatives, which are important in synthetic organic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

5. Synthesis of Benzaldehydes and Related Compounds

Boga, Alhassan, and Hesk (2014) explored the synthesis of functionalized benzaldehydes, highlighting their wide applications in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

properties

IUPAC Name

2-chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-2-15-5-7-16(8-6-15)12-4-3-11(10-17)13(14)9-12/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWATPFLHMTAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732443
Record name 2-Chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-ethylpiperazino)benzaldehyde

CAS RN

57981-52-9
Record name 2-Chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, 2-chloro-4-fluorobenzaldehyde (3.15 g, 20 mmol), 1-ethylpiperazine (2.8 mL, 22 mmol), and potassium carbonate (2.76 g, 20 mmol) were dissolved in anhydrous DMF (20 mL). The mixture was heated at 100° C. for 4 hours. DMF was evaporated under vacuum. The crude product was partitioned between water (100 mL) and DCM (150 mL). The organic phase was separated, washed with water, dried over Na2SO4, and evaporated to provide nearly pure 2-chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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